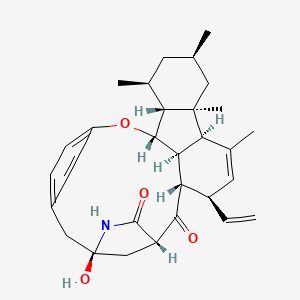

Pyrrocidine B

Description

Structure

3D Structure

Properties

Molecular Formula |

C31H39NO4 |

|---|---|

Molecular Weight |

489.6 g/mol |

IUPAC Name |

(3S,4R,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione |

InChI |

InChI=1S/C31H39NO4/c1-6-20-12-18(4)25-24-23(20)27(33)22-15-31(35,32-29(22)34)14-19-7-9-21(10-8-19)36-28(24)26-17(3)11-16(2)13-30(25,26)5/h6-10,12,16-17,20,22-26,28,35H,1,11,13-15H2,2-5H3,(H,32,34)/t16-,17+,20-,22+,23+,24-,25+,26+,28+,30+,31-/m1/s1 |

InChI Key |

OCUONUXNKYDHKY-PZBKSWHFSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@H]2[C@@H]3[C@@H]4[C@H]([C@@H](C=C([C@@H]4[C@@]2(C1)C)C)C=C)C(=O)[C@@H]5C[C@](CC6=CC=C(O3)C=C6)(NC5=O)O)C |

Canonical SMILES |

CC1CC(C2C3C4C(C(C=C(C4C2(C1)C)C)C=C)C(=O)C5CC(CC6=CC=C(O3)C=C6)(NC5=O)O)C |

Synonyms |

pyrrocidine B |

Origin of Product |

United States |

Isolation, Characterization, and Producer Organism Identification of Pyrrocidine B

Methodologies for Pyrrocidine B Isolation from Biological Sources

The isolation of this compound from its biological sources, primarily fungal cultures, involves a multi-step process that leverages the compound's physicochemical properties. A common starting point is the fermentation of the producing organism, such as Acremonium zeae (also known as Sarocladium zeae), on a suitable substrate like maize kernels or rice. researchgate.netapsnet.orgplos.org Following fermentation, the culture material is typically extracted with an organic solvent, with ethyl acetate (B1210297) being frequently used. plos.org

The crude extract, containing a mixture of metabolites, then undergoes various chromatographic techniques for purification. Flash chromatography using a silica (B1680970) column is an initial step, where the extract is eluted with a gradient of solvents, such as hexane (B92381) and ethyl acetate. plos.org Fractions are collected and analyzed, often using liquid chromatography-mass spectrometry (LC-MS), to identify those containing this compound. plos.org

Further purification is often necessary and can be achieved using solid-phase extraction (SPE) cartridges, such as tC18 Sep-Pak cartridges. plos.org In this step, the semi-purified fractions are dissolved in a solvent mixture like acetonitrile (B52724) and water and applied to the cartridge. plos.orgresearchgate.net A stepwise elution with increasing concentrations of acetonitrile in water allows for the separation of this compound from other compounds. plos.orgresearchgate.net The fractions containing the target compound are then combined and the solvent is evaporated, often yielding this compound as a powder. apsnet.orgplos.org

Advanced Spectroscopic and Analytical Techniques for this compound Structural Elucidation

The definitive identification and structural elucidation of this compound rely on a combination of advanced spectroscopic and analytical methods. Mass spectrometry (MS) is a fundamental tool used to determine the molecular weight and elemental composition of the compound. mdpi.com High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), provides highly accurate mass data, which is crucial for confirming the molecular formula. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within the molecule. semanticscholar.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed. researchgate.netsemanticscholar.org ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. researchgate.net Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, ultimately allowing for the complete assembly of the molecular structure. nih.gov

The combination of these techniques provides a comprehensive and unambiguous structural determination of this compound.

Genetic and Phylogenetic Identification of this compound Producing Organisms

This compound is primarily produced by the endophytic fungus Acremonium zeae, which has been reclassified as Sarocladium zeae. researchgate.netfrontiersin.org This fungus is often found living symbiotically within maize plants. researchgate.nettandfonline.com More recently, other fungal species, including Xenoacremonium sinensis, Sarocladium strictum, and Lecanicillium lecanii, have also been identified as producers of Pyrrocidines A and/or B. researchgate.netnih.govmdpi.com

The identification of these producer organisms involves both classical and molecular methods. Morphological characterization under a microscope provides initial clues to the fungal genus and species. nih.gov However, for a more definitive identification, molecular techniques are employed. The sequencing of specific gene regions, such as the internal transcribed spacer (ITS) regions of ribosomal DNA, is a standard method for fungal identification. mdpi.com

Furthermore, the genetic basis for this compound production has been investigated. The biosynthesis of pyrrocidines involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster. nih.govnih.gov The identification of this gene cluster allows for the development of PCR-based assays to screen for potential pyrrocidine-producing strains of S. zeae and other fungi. nih.govmdpi.com This molecular approach is a rapid and efficient way to identify bioactive strains, complementing traditional chemical analysis methods. nih.gov Genotyping by sequencing (GBS) has also been used to explore the genetic diversity within S. zeae populations and its relationship with the host plant. nih.gov

Cultivation and Fermentation Strategies for Enhanced this compound Production

Optimizing the production of this compound involves manipulating the cultivation and fermentation conditions of the producing organism. Both solid-state fermentation (SSF) and submerged fermentation (SmF) have been utilized, with SSF often being the preferred method for secondary metabolite production in fungi. uliege.beuliege.be

In SSF, the fungus is grown on a solid substrate, such as maize kernels or rice, which mimics its natural environment. plos.orgmdpi.com Key parameters that can be optimized include the choice of substrate, moisture content, temperature, and incubation time. mdpi.com For example, S. zeae has been fermented on autoclaved maize kernels at 23°C for 20 days to produce pyrrocidines. mdpi.com

For submerged fermentation, the fungus is grown in a liquid medium. While this method allows for better control of environmental parameters like pH and aeration, it may not always yield the highest production of certain secondary metabolites. uliege.be The composition of the culture medium is a critical factor, and optimizing the carbon and nitrogen sources can significantly impact yields. excaliburh2020.eu

Another strategy to potentially enhance production is co-cultivation, where the producing fungus is grown alongside another microorganism. nih.gov The microbial interactions in a co-culture can sometimes trigger the expression of silent biosynthetic gene clusters, leading to increased production of existing compounds or the synthesis of novel ones. nih.gov

Biosynthetic Pathways and Genetic Basis of Pyrrocidine B

Elucidation of Pyrrocidine B Biosynthetic Intermediates

The biosynthetic pathway to this compound proceeds through several key, characterizable intermediates. The initial precursor is a linear hybrid molecule synthesized from L-tyrosine and a nonaketide chain by a PKS-NRPS enzyme. uni-duesseldorf.de This linear precursor undergoes a series of cyclizations to form the final complex structure.

Initial investigations proposed that a 3-pyrrolin-2-one intermediate, designated as compound 6 , is the first key cyclic product formed from the linear polyketide-amino acid chain. nih.govescholarship.org This intermediate is generated by the action of a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) followed by a Knoevenagel condensation catalyzed by a hydrolase. nih.gov When the downstream cyclization enzymes are absent, this intermediate is unstable and can convert into shunt products, such as compound 9 , which is a more stable 4-pyrrolin-2-one tautomer. nih.gov

Subsequent steps involve the cyclization of intermediate 6 to form the strained 13-membered para-cyclophane ring, creating intermediate 7 . nih.gov This is followed by a crucial intramolecular Diels-Alder cycloaddition that constructs the A and B rings of the decahydrofluorene system, resulting in intermediate 8 . nih.gov Final modifications, including a reduction, convert this intermediate into this compound. nih.gov The direct precursor to this compound is Pyrrocidine A, which is reduced by a reductase to yield this compound. acs.org The characterization of these intermediates has been achieved through heterologous expression of biosynthetic genes in host organisms like Aspergillus nidulans and subsequent isolation and structural elucidation of the resulting metabolites. nih.govescholarship.org

Table 1: Key Biosynthetic Intermediates of this compound

| Intermediate | Description | Role in Pathway |

| Compound 6 | A 3-pyrrolin-2-one intermediate. | The initial cyclic product formed by the PKS-NRPS and a hydrolase. nih.gov |

| Compound 7 | A para-cyclophane. | Formed by the cyclization of compound 6 to create the macrocyclic ring. nih.gov |

| Compound 8 | Decahydrofluorene-containing intermediate. | Product of the intramolecular Diels-Alder cycloaddition of compound 7. nih.gov |

| Pyrrocidine A | The direct oxidized precursor. | Reduced by the enzyme PrcI to form this compound. acs.org |

| Compound 9 | An acyclic polyolefinic compound with a 4-pyrrolin-2-one moiety. | A shunt product formed from compound 6 in the absence of downstream enzymes. nih.gov |

Identification and Characterization of this compound Biosynthetic Gene Clusters

The production of this compound is governed by a specific biosynthetic gene cluster (BGC), often referred to as the pyd or prc cluster, found in the producing fungus Sarocladium zeae (also known as Acremonium zeae). acs.orgnih.gov These clusters contain all the genetic information necessary to synthesize the compound from basic metabolic building blocks.

At the core of the this compound biosynthetic pathway is a hybrid PKS-NRPS system. nih.govnih.gov The central enzyme, PydA (or PrcA), is a large, multidomain protein that fuses polyketide synthase and nonribosomal peptide synthetase functionalities. nih.govnih.gov This enzyme is responsible for assembling the backbone of the molecule by iteratively adding acetate (B1210297) units (the polyketide portion) and incorporating an L-tyrosine residue (the nonribosomal peptide portion). nih.govbeilstein-journals.org The PKS-NRPS gene is the key signature for identifying potential pyrrocidine-producing strains. nih.gov The entire gene cluster in S. zeae strain NRRL13540 has been identified and sequenced (accession MW690134.1). nih.gov Studies comparing pyrrocidine A and B producing strains show high similarity in their respective PKS-NRPS gene clusters, indicating they share the same fundamental pathway. nih.gov

Beyond the central PKS-NRPS, the gene cluster contains a suite of tailoring enzymes that modify the initial intermediate to create the final complex structure of this compound. nih.govacs.orgacs.org

PrcB (PydB): This enzyme is a membrane-bound cyclizing isomerase. acs.org Its function is to install ring A of the decahydrofluorene core onto the PKS-NRPS-derived pyrrolidone precursor. acs.org

PrcD and PrcE (PydD/PydE): These are two integral membrane proteins, each predicted to be a four-helix bundle. acs.org PrcD is responsible for the hydroxylation of the pyrrolidone ring. acs.org PrcE, which shows homology to vitamin K oxido-reductase, is crucial for the formation of the para-cyclophane ring. acs.org

PrcX (PydX): This is a lipocalin-like protein. acs.org It plays a critical role in guiding the exo-specific Diels-Alder cycloaddition, which forms rings B and C of the decahydrofluorene core to yield Pyrrocidine A. acs.orgacs.org

PrcI (PydI): This enzyme is a reductase. acs.org It catalyzes the final step in the formation of this compound, which is the reduction of its immediate precursor, Pyrrocidine A. acs.org

PydG: This enzyme is an α/β hydrolase that is required to catalyze the Knoevenagel condensation that forms the 3-pyrrolin-2-one ring of intermediate 6 . nih.gov

Table 2: Key Enzymes in the this compound Biosynthetic Gene Cluster

| Enzyme | Type | Function |

| PydA/PrcA | PKS-NRPS | Synthesizes the initial linear polyketide-tyrosyl thioester product. nih.govnih.gov |

| PrcB/PydB | Membrane-bound cyclizing isomerase | Catalyzes the formation of ring A of the decahydrofluorene core. acs.org |

| PrcD | Integral membrane protein | Performs hydroxylation of the pyrrolidone ring. acs.org |

| PrcE | Integral membrane protein (Oxidoreductase-like) | Catalyzes the formation of the para-cyclophane ether linkage. acs.org |

| PrcX/PydX | Lipocalin-like protein | Drives the exo-specific Diels-Alder cycloaddition to form rings B and C. acs.orgacs.org |

| PrcI/PydI | Reductase | Reduces Pyrrocidine A to form this compound. acs.org |

| PydG | α/β Hydrolase | Catalyzes the Knoevenagel condensation to form the 3-pyrrolin-2-one ring. nih.gov |

Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Pathways

Enzymatic Mechanisms within the this compound Biosynthesis Pathway

The transformation of the linear PKS-NRPS product into the intricate hexacyclic structure of this compound involves several remarkable enzymatic mechanisms.

Two key cyclization events define the biosynthesis of the pyrrocidine scaffold: the formation of the para-cyclophane ring and the intramolecular Diels-Alder reaction. nih.govbeilstein-journals.org

The formation of the highly strained 13-membered para-cyclophane ring is a critical step. nih.gov Isotopic labeling studies using 18O-labeled tyrosine have shown that the phenolic oxygen of tyrosine is retained in the final product. nih.gov This provides strong evidence for a mechanism involving a direct nucleophilic attack of the phenolic oxygen on the polyketide chain to form the macrocyclic ether linkage, without an intermediate loss of aromaticity in the tyrosine ring. beilstein-journals.org This reaction is catalyzed by the enzyme PrcE. acs.org

Following the paracyclophane formation, an intramolecular [4+2] Diels-Alder cycloaddition occurs. This reaction is catalyzed by the lipocalin-like protein PrcX (also referred to as PydY or a hypothetical protein in some studies) and forms the cis-fused decahydrofluorene core (rings A and B). nih.govacs.orgacs.org This enzyme ensures the correct exo-specific stereochemistry of the cycloaddition. nih.govacs.org

The biosynthesis heavily relies on the coordinated action of oxidoreductases and other small proteins. The formation of the cyclophane is an oxidative cyclization. nih.govacs.org The enzyme PrcE, which shows homology to oxidoreductases, is proposed to catalyze this key aryl-ether bond formation. acs.org

Cyclization Mechanisms (e.g., Paracyclophane Formation, Diels-Alder Cycloaddition)

Genetic Engineering and Pathway Diversification Strategies for this compound Analogs

The elucidation of the pyrrocidine biosynthetic gene cluster has paved the way for genetic engineering and combinatorial biosynthesis approaches to generate novel analogs. A cornerstone of this research is the successful heterologous expression of the entire biosynthetic pathway in a host organism, which provides a tractable platform for genetic manipulation.

Researchers have successfully reconstituted the biosynthetic pathway for this compound in the fungus Aspergillus nidulans. nih.govnih.gov This achievement involved introducing the necessary genes from the producing organism, Sarocladium zeae, into the A. nidulans host. The core of the pathway is a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PydA, which constructs the linear polyketide-tyrosyl precursor. nih.govnih.govmdpi.com A cascade of accessory enzymes, including an α/β hydrolase (PydG), a Lipocalin-like protein (PydB), a medium-chain reductase/dehydrogenase (PydE), and other hypothetical proteins (PydX, PydZ), then work cooperatively to catalyze the complex cyclizations and redox reactions that form the final decahydrofluorene structure. nih.govnih.gov

This heterologous expression system is a powerful tool for pathway diversification. By manipulating the expressed genes, new chemical entities can be created. One successful example of this "mix-and-match" or combinatorial biosynthesis approach involved combining enzymes from the pyrrocidine pathway with those from a related natural product, GKK1032 A2. nih.gov Scientists co-expressed the gene pydE from the pyrrocidine cluster with the gene cluster responsible for GKK1032 A2 biosynthesis (the gka genes). The PydE enzyme was able to function in the new pathway, leading to the successful production of GKK1032 A2. nih.gov This demonstrates the potential for creating novel compounds by swapping enzymes between related biosynthetic pathways. The establishment of these biosynthetic pathways opens the door for further combinatorial biosynthesis to create new compounds. nih.gov

Further strategies for creating analogs have been demonstrated in pathways for similar compounds. In the biosynthesis of xenoacremones, which also feature a tyrosine-decahydrofluorene skeleton, genetic engineering of the pathway in A. nidulans has been used to alter the final product. sci-hub.se Deletion of a single gene, xenF, from the heterologously expressed pathway resulted in a halt of the biosynthetic cascade and the accumulation of a different intermediate compound. sci-hub.se This gene knockout strategy could theoretically be applied to the pyrrocidine pathway to generate a library of novel analogs, where each analog represents an intermediate that accumulates due to a deactivated enzyme.

Table 1: Genes and Enzymes in a Successful Combinatorial Biosynthesis Experiment

| Gene/Enzyme | Original Pathway | Function in Experiment | Outcome |

|---|---|---|---|

| gka gene cluster | GKK1032 | Biosynthesis of GKK1032 precursor | Provided the backbone for the final product. |

| PydE | This compound | Medium-chain reductase/dehydrogenase | Complemented the gka pathway, enabling the final steps. |

| GKK1032 A2 | N/A | Final Product | A new compound was successfully synthesized via combinatorial biosynthesis. nih.gov |

Regulatory Mechanisms Governing this compound Biosynthesis

The regulatory mechanisms that control the production of this compound in its native producer, Sarocladium zeae, appear to be strongly influenced by environmental conditions. While specific molecular switches like transcription factors within the pyd gene cluster have not been fully characterized, observational studies point to a clear link between environmental stress and pyrrocidine production.

Studies of S. zeae populations isolated from maize grown in different geographical regions have revealed significant variations in their ability to produce pyrrocidines. nih.govresearchgate.net A high percentage (over 90%) of S. zeae isolates from regions associated with drought and high temperatures were found to produce Pyrrocidines A and B. researchgate.net In contrast, very few isolates from milder temperate climates produced these compounds. researchgate.net This suggests that environmental factors such as temperature and water availability act as key external signals that regulate the expression of the pyrrocidine biosynthetic genes. nih.gov The selection for pyrrocidine-producing strains may be an adaptive response, providing a chemical defense to the host plant in stressful environments where it is more vulnerable to pathogens. nih.gov

On a genetic level, the ability to produce pyrrocidines is linked to the presence of the key PKS-NRPS gene, pydA. nih.govresearchgate.net PCR-based screening of various S. zeae isolates has been developed to specifically detect this gene, allowing for the rapid differentiation between producing and non-producing strains. nih.govnih.gov This indicates that the primary level of regulation is the presence or absence of the biosynthetic gene cluster itself, which varies among different natural populations of the fungus.

While the endogenous regulatory network remains an area for further research, the external regulatory effects of pyrrocidines are well-documented. This compound acts as a potent chemical signal that can "hack" the secondary metabolism of competing fungi. plos.org For instance, at sub-inhibitory concentrations, this compound can almost completely shut down the production of fumonisin mycotoxins in the pathogenic fungus Fusarium verticillioides. plos.orgfrontiersin.org This is achieved by dramatically upregulating the expression of a gene in F. verticillioides known as FvZBD1, which acts as a repressor of the fumonisin biosynthetic gene cluster. frontiersin.orgnih.gov This cross-species chemical signaling highlights the complex ecological role of this compound, but the specific transcription factors and signaling cascades that control its own biosynthesis within S. zeae are not yet fully understood.

Chemical Synthesis and Derivatization of Pyrrocidine B

Total Synthesis Strategies for Pyrrocidine B

The total synthesis of this compound and its congeners is a significant challenge due to the presence of a strained 13-membered para-cyclophane, an aryl ether linkage, and multiple stereogenic centers. Synthetic strategies are often inspired by the proposed biosynthetic pathway, which provides a logical blueprint for assembling the complex core.

Biosynthetically, this compound is believed to originate from a linear precursor derived from a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. Key proposed steps that inform synthetic strategies include:

Macrocyclization: Formation of the para-cyclophane ring by connecting a tyrosine phenol (B47542) with an acyclic polyketide chain.

Intramolecular Cycloaddition: A Diels-Alder reaction is proposed to form the A and B rings of the decahydrofluorene core.

While a completed total synthesis specifically for this compound is not extensively detailed in the literature, strategies for closely related molecules have been published and provide a clear roadmap. For instance, the total synthesis of Hirsutellone B, which shares the core structure, has been accomplished. Key strategic elements from these related syntheses that are applicable to this compound include:

Convergent Assembly: Building the complex molecule by first synthesizing major fragments (e.g., the decahydrofluorene core and the cyclophane precursor) and then joining them. The total synthesis of Hirsutellone B was achieved through a convergent strategy.

Cascade Reactions: Utilizing cascade sequences to rapidly build molecular complexity from simpler acyclic precursors. This approach was envisioned for the tricyclic core of Hirsutellone B, starting from an epoxide-containing chain.

Late-Stage Macrocyclization: Forging the strained 13-membered ring at a late stage of the synthesis. Strategies employed for similar structures include Ullmann-type reactions and ring-contraction methods to form the challenging p-cyclophane. Research into the synthesis of the A/B/C-tricyclic decahydrofluorene moiety of the related GKK1032 compounds has successfully utilized intramolecular Diels-Alder reactions to achieve remarkable regio- and stereoselectivity. Furthermore, excited-state Nazarov reactions have been shown to effectively construct the core tricyclic hydrofluorenones found in pyrrocidines.

A synthetic study specifically targeting this compound has been reported, indicating active research toward achieving its total synthesis.

Semi-Synthetic Approaches to this compound Analogs

Semi-synthesis, which involves the chemical modification of the natural product, is a powerful tool for generating analogs for biological testing without undertaking a lengthy total synthesis. Although this compound is less studied in this regard than its counterpart, Pyrrocidine A, the methodologies applied to Pyrrocidine A and other related compounds demonstrate the potential for creating a diverse library of this compound derivatives.

For example, several semi-synthetic analogs of Pyrrocidine A have been created to probe their cytotoxic activities. These modifications highlight key reactive "handles" on the pyrrocidine scaffold.

| Parent Compound | Semi-Synthetic Analog | Modification Type |

|---|---|---|

| Pyrrocidine A | 19-O-methyl-pyrrocidine A | Methylation |

| Pyrrocidine A | 19-O-acetyl-pyrrocidine A | Acetylation |

| Pyrrocidine A | 1,2-4,5-17,18-triepoxy-pyrrocidine A | Epoxidation |

Data sourced from: ResearchGate Request PDF

These transformations—methylation, acetylation, and epoxidation—could foreseeably be applied to the this compound molecule to generate novel analogs. Similarly, work on the related embellicine class of compounds has produced a semi-synthetic acetylated analogue, further underscoring the feasibility of this approach within the broader structural family.

Regioselective and Stereoselective Synthesis of this compound Derivatives

Controlling the regioselectivity (where a reaction occurs) and stereoselectivity (the 3D orientation of the new bonds) is paramount when synthesizing or modifying a molecule with numerous stereocenters like this compound.

Several powerful strategies have been developed for the stereocontrolled synthesis of the core structures and fragments of this compound and its relatives:

| Synthetic Method | Target Structure/Fragment | Key Outcome/Selectivity | Reference |

|---|---|---|---|

| Intramolecular Diels-Alder Reaction | A/B/C-tricyclic decahydrofluorene core | High regio- and stereoselectivity in forming the fused ring system. | |

| Excited-State Nazarov Reaction | Tricyclic hydrofluorenone core | Stereoselective construction of the core structure of pyrrocidines. | |

| Sharpless Asymmetric Dihydroxylation | Side chain modification (in Hirsutellone B synthesis) | Enantioselective introduction of two adjacent hydroxyl groups. | |

| Heterogeneous Catalytic Hydrogenation | Substituted pyrrole (B145914) systems | Diastereoselective reduction to form functionalized pyrrolidines with multiple stereocenters. |

Mechanistic Investigations of Pyrrocidine B S Biological Activities

Cellular and Molecular Targets of Pyrrocidine B Action

This compound, a secondary metabolite produced by the fungus Sarocladium zeae, demonstrates notable antifungal properties, particularly against the mycotoxigenic fungus Fusarium verticillioides. usda.govnih.govresearchgate.net Investigations into its mechanism of action have identified specific cellular and molecular targets that are crucial for its inhibitory effects.

A key molecular target of this compound in F. verticillioides is the ATP-binding cassette (ABC) transporter encoded by the gene FvABC3 (FVEG_11089). usda.govnih.govnih.gov Deletion of this gene renders the fungus hypersensitive to this compound, suggesting that FvABC3 is a critical component of the fungus's defense mechanism, likely by effluxing the compound out of the cell. usda.govnih.govplos.orgresearchgate.net This indicates that the antifungal activity of this compound is, at least in part, dependent on its intracellular concentration, which is modulated by this specific transporter.

In addition to FvABC3, another significant molecular player influenced by this compound is FvZBD1 (FVEG_00314), a putative zinc-binding dehydrogenase. usda.govnih.govnih.gov While FvZBD1 appears to be more directly involved in the response to pyrrocidine A, its expression is dramatically induced by both pyrrocidine A and B. nih.govnih.govnih.gov This gene is located adjacent to the fumonisin biosynthetic gene cluster and acts as a repressor of fumonisin production. nih.govnih.gov Therefore, by inducing FvZBD1, this compound indirectly influences a major metabolic pathway in F. verticillioides.

The differential sensitivity of mutants lacking FvABC3 and FvZBD1 to pyrrocidines A and B highlights that these two related compounds have distinct, though potentially overlapping, target specificities. usda.govnih.govresearchgate.net The FvABC3 mutant is particularly sensitive to this compound, solidifying the role of this transporter as a primary cellular target for this specific pyrrocidine analog. usda.govnih.govnih.gov

The table below summarizes the key molecular targets of this compound identified in Fusarium verticillioides.

| Target | Gene Locus | Function | Effect of this compound |

| FvABC3 Transporter | FVEG_11089 | Efflux pump, resistance to xenobiotics | This compound is a substrate; deletion of FvABC3 increases sensitivity to this compound. usda.govnih.govplos.org |

| FvZBD1 | FVEG_00314 | Putative zinc-binding dehydrogenase, repressor of fumonisin biosynthesis | Expression is highly induced by this compound. nih.govnih.govnih.gov |

Biochemical Pathway Modulation by this compound (e.g., Fumonisin Biosynthesis Inhibition)

One of the most significant biological activities of this compound is its ability to potently inhibit the biosynthesis of fumonisins, a class of mycotoxins produced by Fusarium verticillioides. nih.govnih.govnih.gov This inhibition occurs at concentrations that are sub-inhibitory to fungal growth, indicating a specific modulation of this secondary metabolic pathway rather than a general cytotoxic effect. nih.govnih.govplos.org

At a concentration of 5 μg/mL, this compound can reduce the production of fumonisin B1 (FB1) by 99.5% and eliminate the detectable production of fumonisins B2 (FB2) and B3 (FB3). nih.govnih.govplos.org This profound inhibitory effect is a key aspect of the antagonistic interaction between S. zeae and F. verticillioides. nih.gov

The primary mechanism for this inhibition is linked to the massive upregulation of the FvZBD1 gene. nih.govnih.govnih.gov Transcriptomic analyses have shown that FvZBD1 expression is induced over 4,000-fold in response to this compound. nih.govnih.gov FvZBD1 is located directly adjacent to the fumonisin biosynthetic gene cluster and is postulated to function as a genetic repressor of this cluster. nih.govnih.gov Deletion of FvZBD1 leads to a dramatic increase in fumonisin production, further supporting its role as a negative regulator. nih.govnih.govnih.gov Therefore, this compound acts as a molecular switch, turning off fumonisin biosynthesis by activating this repressor. nih.gov

While the direct interaction between this compound and FvZBD1 has not been fully elucidated, it is clear that the compound triggers a signaling cascade that leads to the high-level expression of this gene, which in turn shuts down the fumonisin biosynthetic pathway. This targeted modulation of a specific biochemical pathway highlights the sophisticated chemical ecology between competing fungal species.

The table below details the effect of this compound on fumonisin biosynthesis in F. verticillioides.

| Fumonisin Analog | Inhibition by this compound (at 5 µg/mL) | Reference |

| Fumonisin B1 (FB1) | 99.5% reduction | nih.govnih.govplos.org |

| Fumonisin B2 (FB2) | Elimination of detectable levels | nih.gov |

| Fumonisin B3 (FB3) | Elimination of detectable levels | nih.gov |

This compound Interaction with Macromolecules: Receptor Binding and Enzyme Inhibition Studies

Current research strongly points to the FvABC3 transporter as a key macromolecule that interacts with this compound. usda.govnih.govplos.org The hypersensitivity of the ΔFvABC3 mutant to this compound is compelling evidence for a direct or indirect interaction. usda.govnih.govplos.org ABC transporters function by binding their substrates and using the energy from ATP hydrolysis to transport them across cellular membranes. The specificity of the ΔFvABC3 mutant's sensitivity to this compound over pyrrocidine A suggests a specific binding pocket or recognition mechanism within the FvABC3 protein that accommodates the structure of this compound. nih.govresearchgate.net

While direct binding assays between purified FvABC3 and this compound have not been reported, the genetic evidence provides a strong foundation for this interaction. The function of FvABC3 is likely to pump this compound out of the fungal cell, and this process would necessitate the binding of the compound to the transporter. researchgate.net

Regarding enzyme inhibition, the primary enzymatic pathway affected by this compound is fumonisin biosynthesis . nih.govnih.gov However, this appears to be an indirect effect mediated by the upregulation of the FvZBD1 repressor, rather than direct inhibition of the fumonisin biosynthetic enzymes by this compound itself. nih.gov FvZBD1 is a putative zinc-binding dehydrogenase, and its induction by this compound leads to the downstream suppression of the fumonisin gene cluster. nih.govnih.gov

Further studies are needed to explore potential direct enzymatic inhibition by this compound. The elucidation of the biosynthetic pathway of pyrrocidines has identified several key enzymes involved in its formation, such as a PKS-NRPS hybrid, an oxidoreductase, and a lipocalin-like protein. nih.govacs.orgacs.orgnih.govacs.org Understanding the structure and function of these biosynthetic enzymes could provide insights into potential targets for inhibition in other organisms.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

The comparison between this compound and its close analog, pyrrocidine A, provides the most direct insight into the structure-activity relationships of these compounds. The only structural difference between the two is the presence of a double bond between carbons 17 and 18 in the lactam ring of pyrrocidine A, which is absent in this compound. nih.govfrontiersin.orgplos.org

This seemingly minor structural variation leads to significant differences in their biological activities. Generally, pyrrocidine A is more toxic to a range of microbes and mammalian cell lines than this compound. nih.govfrontiersin.orgfrontiersin.org This suggests that the double bond in the lactam ring of pyrrocidine A is crucial for its enhanced potency. frontiersin.org The rigidity or altered conformation conferred by this double bond may lead to a more effective interaction with its molecular targets. frontiersin.org

However, the activity is also target-dependent. The FvABC3 transporter in F. verticillioides appears to be more effective at effluxing this compound, as the ΔFvABC3 mutant shows a particular sensitivity to this analog. nih.govresearchgate.net This suggests that the saturated lactam ring of this compound is a better substrate for this specific transporter. Conversely, FvZBD1, the repressor of fumonisin biosynthesis, seems to confer partial tolerance specifically to pyrrocidine A, indicating a different mode of interaction for this target. usda.govnih.govresearcher.life

Furthermore, a synergistic effect has been observed when pyrrocidine A and B are used in combination to inhibit the growth of F. verticillioides. usda.govnih.govresearchgate.net This synergy implies that the two compounds have different, complementary mechanisms of action, and their combined effect is greater than the sum of their individual effects. nih.govresearchgate.net

The table below summarizes the key structural differences and resulting activity variations between Pyrrocidine A and B.

| Compound | Key Structural Feature | General Toxicity | Interaction with FvABC3 | Interaction with FvZBD1 |

| Pyrrocidine A | Double bond in lactam ring (C17-C18) | Higher | Less efficiently effluxed | Confers partial tolerance |

| This compound | Single bond in lactam ring (C17-C18) | Lower | More efficiently effluxed | Less direct interaction |

Cellular Response Profiling to this compound Exposure (e.g., Transcriptomic Analyses)

Transcriptomic analysis of Fusarium verticillioides exposed to this compound has provided a global view of the cellular response to this compound. These studies have been instrumental in identifying the key genes and pathways affected by this compound.

Upon exposure to this compound, a significant number of genes are differentially expressed. plos.orgplos.orgresearchgate.net A key finding from these analyses is the dramatic upregulation of FvZBD1 (FVEG_00314) , which, as previously mentioned, is induced over 4,000-fold and acts as a repressor of fumonisin biosynthesis. nih.govnih.gov This is the most highly induced gene in response to this compound, underscoring the profound impact of this compound on the regulation of this specific metabolic pathway. nih.gov

Another critical gene identified through transcriptomics is FvABC3 (FVEG_11089) , an ABC transporter. nih.govplos.org The upregulation of this gene in response to this compound suggests an active cellular defense mechanism to pump the compound out of the cell. plos.org The functional characterization of this gene, which confirmed its role in resistance to this compound, was a direct result of its identification in the transcriptomic data. plos.org

Functional enrichment analysis of the genes responsive to this compound revealed that they are primarily categorized under:

Metabolism : Indicating broad effects on the metabolic network of the fungus. plos.orgnih.gov

Cellular Transport : Highlighting the importance of transporters like FvABC3 in the response. plos.orgnih.gov

Cell Rescue, Defense, and Virulence : Reflecting the stress response and defense mechanisms activated by the presence of this antagonistic compound. plos.org

Comparing the transcriptomic profiles of cells exposed to pyrrocidine A versus this compound revealed both overlapping and distinct responses. plos.org While many genes are co-regulated by both compounds, the differential sensitivity of specific mutants indicates that the cellular responses are not identical, which is consistent with their structural differences. plos.org

The table below provides a summary of the key findings from cellular response profiling of F. verticillioides to this compound.

| Analysis Type | Key Findings | Implicated Genes/Pathways | Reference |

| Transcriptomics (RNA-Seq) | Massive upregulation of a fumonisin biosynthesis repressor. | FvZBD1 (FVEG_00314) | nih.govnih.gov |

| Transcriptomics (RNA-Seq) | Identification of a critical resistance gene. | FvABC3 (FVEG_11089) | nih.govplos.org |

| Functional Enrichment Analysis | Responsive genes are involved in key cellular processes. | Metabolism, Cellular Transport, Cell Rescue | plos.orgnih.gov |

Comparative Mechanistic Studies of this compound with Related Natural Products

This compound belongs to the hirsutellone family of natural products, which are characterized by a complex structure featuring a macrocyclic para-cyclophane linked to a decahydrofluorene core. nih.govacs.org Other members of this family include hirsutellone B, GKK1032 A2, and embellicines. nih.govacs.org While detailed mechanistic studies for all these compounds are not as extensive as for the pyrrocidines, comparisons can be drawn based on their structures and reported biological activities.

The core decahydrofluorene skeleton is a common feature among these compounds and is a focus of interest for its potential contribution to their bioactivities, which include antimicrobial and cytotoxic effects. acs.org The specific substitutions and the nature of the macrocycle likely modulate the potency and target specificity of each compound.

A more direct and informative comparison is with pyrrocidine A . As detailed in the Structure-Activity Relationship section (5.4), the only difference is a double bond in the lactam ring of pyrrocidine A. nih.govplos.org This subtle change leads to pyrrocidine A generally being more potent, but with this compound showing a more specific interaction with the FvABC3 transporter in F. verticillioides. nih.govnih.govfrontiersin.org Their synergistic antifungal activity further emphasizes that they have distinct, complementary mechanisms. nih.govresearchgate.net

Another related natural product produced by S. zeae is dihydroresorcylide . apsnet.orgusda.gov However, this compound is structurally unrelated to the pyrrocidines and has been shown to be phytotoxic but lacks the significant fungistatic activity of the pyrrocidines. apsnet.orgusda.gov This highlights the unique nature of the pyrrocidine scaffold in mediating the antifungal effects of S. zeae.

The biosynthesis of this compound is also a point of comparison. It is derived from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. nih.govbeilstein-journals.org Understanding the enzymatic machinery that constructs this complex molecule, including the enzymes responsible for the formation of the para-cyclophane and the decahydrofluorene rings, can provide clues to the mechanisms of action and potential targets in other organisms. nih.govacs.orgacs.orgnih.gov For instance, the lipocalin-like protein PrcX, which catalyzes the exo-cycloaddition to form the decahydrofluorene core in pyrrocidine biosynthesis, represents a unique enzymatic step that could be a target for inhibition. acs.orgacs.orgnih.gov

The table below presents a comparative overview of this compound and related natural products.

| Compound | Structural Family | Key Biological Activity | Mechanistic Insight |

| Pyrrocidine A | Hirsutellone | Potent antifungal and antibacterial | Interacts with FvZBD1, synergistic with this compound |

| Hirsutellone B | Hirsutellone | Anti-tubercular | Shares decahydrofluorene core with this compound |

| GKK1032 A2 | Hirsutellone | Antitumor | Biosynthetically related to this compound |

| Embellicines | Hirsutellone | Cytotoxic | Share decahydrofluorene core with this compound |

| Dihydroresorcylide | Macrocyclic lactone | Phytotoxic | Structurally and functionally distinct from this compound |

Ecological and Physiological Roles of Pyrrocidine B

Role of Pyrrocidine B in Producer Organism Biology

This compound is a secondary metabolite produced by the endophytic fungus Sarocladium zeae (formerly Acremonium zeae), which resides within maize plants. nih.govfrontiersin.org This compound is integral to the fungus's endophytic lifestyle, contributing to its ability to thrive within the host plant without causing disease symptoms. nih.gov The production of this compound is a key component of the antagonistic interactions between S. zeae and other microorganisms, particularly pathogenic fungi that also inhabit maize. plos.orgapsnet.org

The biosynthesis of this compound, along with its more potent counterpart Pyrrocidine A, is linked to a polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) gene cluster. nih.gov The ability of different S. zeae strains to produce these compounds varies, suggesting a level of natural selection based on the competitive microbial environment. nih.gov This variation in production capability may influence the effectiveness of S. zeae as a protective endophyte for its maize host. nih.gov

Research Findings on this compound in Producer Organism:

| Finding | Organism | Significance | Reference(s) |

| Production of this compound | Sarocladium zeae | Contributes to the endophytic and antagonistic nature of the fungus. | nih.govfrontiersin.org |

| Biosynthesis Pathway | Sarocladium zeae | Involves a PKS-NRPS gene cluster. | nih.gov |

| Variable Production | Strains of S. zeae | Suggests adaptation to different competitive environments. | nih.govnih.gov |

Interspecies Interactions Mediated by this compound

This compound plays a crucial role in mediating interactions between different fungal species, a phenomenon known as fungal-fungal antagonism. nih.govresearchgate.net It exhibits inhibitory activity against a range of fungi, including significant maize pathogens like Fusarium verticillioides and Aspergillus flavus. plos.orgapsnet.orgnih.gov This antagonistic action helps S. zeae to compete for resources and space within the maize kernel. plos.org

A noteworthy aspect of this compound's activity is its synergistic relationship with Pyrrocidine A. nih.govresearchgate.netfrontiersin.org Together, these compounds demonstrate a more potent inhibition of F. verticillioides growth than either compound alone. nih.govresearchgate.netfrontiersin.org This synergy suggests a sophisticated chemical defense mechanism that is more difficult for competing fungi to develop resistance against. nih.gov

Furthermore, this compound has been shown to interfere with the secondary metabolic pathways of competing fungi. plos.org Specifically, it can significantly reduce the production of mycotoxins, such as fumonisins by F. verticillioides. nih.govplos.org At sub-inhibitory concentrations for growth, this compound can lead to a near-complete shutdown of fumonisin biosynthesis. plos.orgnih.gov This effect is mediated through the upregulation of a gene, FvZBD1, in F. verticillioides, which appears to act as a repressor of the fumonisin gene cluster. nih.govplos.org This "hacking" of a competitor's metabolic program highlights the complex chemical communication and warfare that occurs between microorganisms. plos.org

In response to this compound, F. verticillioides has evolved tolerance mechanisms. nih.gov One such mechanism involves an ABC transporter, FvABC3, which is particularly important for resistance to this compound. nih.govusda.gov The differential sensitivity of F. verticillioides mutants to Pyrrocidine A and B indicates that these two compounds have different specific targets within the cell. nih.govresearchgate.netfrontiersin.org

Key Interspecies Interactions Involving this compound:

| Interacting Species | Effect of this compound | Mechanism | Reference(s) |

| Sarocladium zeae vs. Fusarium verticillioides | Inhibition of growth and fumonisin production. | Synergistic action with Pyrrocidine A; upregulation of FvZBD1 in F. verticillioides. | nih.govplos.orgfrontiersin.org |

| Sarocladium zeae vs. Aspergillus flavus | Inhibition of growth. | Antifungal activity. | apsnet.orgnih.gov |

This compound's Contribution to Environmental Niches

The distribution of pyrrocidine-producing capabilities among different populations of S. zeae suggests an adaptation to specific environmental pressures. researchgate.net For instance, in regions where competition with pathogenic fungi is high, there may be stronger selection for S. zeae strains that are prolific producers of pyrrocidines. nih.govresearchgate.net This highlights the role of this compound in the ecological strategy of S. zeae and its contribution to the microbial dynamics of the maize microbiome.

Evolutionary Perspectives on this compound Production

From an evolutionary standpoint, the production of this compound can be viewed as a co-evolutionary arms race between S. zeae and the other microorganisms it competes with. researchgate.net The development of this potent antifungal compound has likely provided S. zeae with a significant competitive advantage, allowing it to successfully colonize and persist within its host. nih.gov

The synergistic action of Pyrrocidine A and B, along with their distinct cellular targets, suggests an evolutionary pressure to develop a multi-pronged chemical defense that is more robust and less susceptible to the evolution of resistance in competing fungi. nih.gov The ability of F. verticillioides to detoxify Pyrrocidine A into the less toxic this compound, and then eliminate it via an efflux pump, points to a specific co-evolutionary relationship between these two fungi within the maize kernel environment. researchgate.net

The genetic basis for this compound production, residing in a specific gene cluster, indicates that this trait can be horizontally or vertically transferred, allowing for its propagation and refinement over evolutionary time. nih.gov The variation in pyrrocidine production among different S. zeae isolates from various geographical regions and host genotypes further supports the idea that the evolution of this trait is shaped by local selective pressures. nih.govresearchgate.net

Advanced Research Methodologies Applied to Pyrrocidine B Studies

Omics Technologies in Pyrrocidine B Research (e.g., Genomics, Transcriptomics, Metabolomics)

Omics technologies have been pivotal in unraveling the complex biology surrounding this compound. These high-throughput approaches allow for a global assessment of genes, transcripts, and metabolites, providing a holistic view of the molecular processes influenced by or involved in the production of this compound.

Genomics: Genomic studies have been fundamental in identifying the genetic basis for this compound production in the endophytic fungus Sarocladium zeae (formerly Acremonium zeae). frontiersin.orgnih.gov By sequencing the genome of S. zeae, researchers have located the biosynthetic gene clusters (BGCs) responsible for pyrrocidine synthesis. nih.govnih.gov These clusters contain the genes encoding the necessary enzymes, such as polyketide synthase-nonribosomal peptide synthetases (PKS-NRPS), which assemble the molecule from simpler precursors. nih.govnih.gov The identification of these BGCs is the first step toward understanding the enzymatic machinery and potentially manipulating it for enhanced production or the creation of novel analogues. nih.govnih.govfigshare.com For instance, a PKS-NRPS gene cluster (pyd) was identified in A. zeae and found to be responsible for producing the core structure of pyrrocidines. nih.gov

Transcriptomics: Transcriptomic analysis, particularly through RNA-sequencing, has been instrumental in elucidating the effects of this compound on other fungi. When the mycotoxin-producing fungus Fusarium verticillioides is exposed to this compound, a significant transcriptional response is triggered. plos.orgnih.gov Research has shown that this compound induces a massive upregulation of the gene FvZBD1 (FVEG_00314) in F. verticillioides, with an induction of over 4,000-fold. nih.govuga.eduresearchgate.net This gene, located adjacent to the fumonisin biosynthetic gene cluster, acts as a repressor of fumonisin production. plos.orgnih.gov Consequently, exposure to this compound effectively shuts down the synthesis of these harmful mycotoxins. plos.orgnih.gov Transcriptomics also identified another gene, FvABC3 (FVEG_11089), which encodes an ABC transporter, as being critical for resistance to pyrrocidines, with mutants being particularly sensitive to this compound. nih.govuga.eduusda.gov This demonstrates that Pyrrocidine A and B have different molecular targets and that transcriptomics is a powerful tool for identifying them. nih.govuga.eduusda.gov

Metabolomics: Metabolomics studies are being used to investigate the broader biochemical impact of this compound. usda.govusda.gov Untargeted metabolomics analysis of F. verticillioides treated with this compound helps to understand the molecular mechanisms underlying the inhibition of fumonisin biosynthesis. usda.gov These studies aim to identify all the metabolic changes that occur in response to the compound, providing a comprehensive picture of its mode of action. usda.gov For example, at sub-inhibitory concentrations for growth, 5 µg/mL of this compound was found to reduce fumonisin B1 (FB1) levels by 99.5% and eliminate detectable levels of FB2 and FB3. nih.govnih.govfrontiersin.org This highlights the specific and potent effect of this compound on this particular metabolic pathway. nih.gov These metabolomic experiments are often designed to be consistent with dose-response assays to further investigate the molecular mechanisms of pyrrocidine-based fumonisin inhibition. nih.govfrontiersin.org

| Omics Technology | Organism Studied | Key Findings Related to this compound | References |

| Genomics | Sarocladium zeae | Identification of the PKS-NRPS biosynthetic gene cluster (pyd) responsible for pyrrocidine synthesis. | nih.govnih.gov |

| Transcriptomics | Fusarium verticillioides | This compound induces >4,000-fold upregulation of FvZBD1, a repressor of fumonisin biosynthesis. | plos.orgnih.govuga.eduresearchgate.net |

| Fusarium verticillioides | Identified FvABC3 transporter gene as crucial for tolerance to this compound. | plos.orgnih.govuga.eduusda.gov | |

| Metabolomics | Fusarium verticillioides | This compound (5 µg/mL) reduces fumonisin B1 production by 99.5% and eliminates FB2 and FB3. | nih.govnih.govfrontiersin.org |

| Fusarium verticillioides | Untargeted metabolomics studies are underway to understand the global metabolic impact of this compound. | usda.govusda.gov |

Advanced Imaging Techniques for this compound Localization and Dynamics

Advanced imaging techniques are crucial for visualizing the spatial and temporal distribution of molecules within cells and tissues. While specific studies detailing the localization of this compound itself are not prominent in the available literature, related imaging methods have been applied. For instance, an eGFP-labelled S. zeae strain was developed to investigate the endophytic transmission of the fungus in maize, which is the site of this compound production. nih.gov

In studies of related macrocyclic alkaloids, fluorescence microscopy has been employed to observe cellular processes induced by these compounds. For example, immunofluorescence imaging was used to detect changes in mitochondrial membrane potential and the localization of proteins like ATF4 in cancer cells treated with Ascomylactam C, a structurally related compound. nih.gov Such techniques could theoretically be adapted for this compound research. If this compound were tagged with a fluorescent probe without altering its biological activity, its uptake, subcellular localization, and dynamics within a target cell like F. verticillioides could be directly visualized, providing critical insights into its mechanism of action.

Computational Chemistry and Molecular Modeling of this compound Interactions

Computational chemistry and molecular modeling have emerged as powerful tools for predicting and understanding the interactions of small molecules like this compound with their biological targets at an atomic level. figshare.com These in silico methods can guide experimental work and provide mechanistic hypotheses.

Molecular docking studies have been used to predict the binding of pyrrocidines to potential protein targets. For example, the inhibitory potential of Pyrrocidine A, a closely related analogue, against the RNA-dependent RNA polymerase (RdRp) of the new coronavirus was predicted using a sequence of blind and targeted molecular dockings. scribd.comresearchgate.net Such computational approaches allow for the rapid screening of potential targets and the rationalization of observed biological activity.

Furthermore, molecular modeling has been applied to the enzymes involved in the biosynthesis of this compound. figshare.com Docking experiments with PrcB, a membrane-bound isomerase in the pyrrocidine pathway, helped to characterize its active site. figshare.com This led to a proposed mechanism for the formation of the decahydrofluorene ring system, a key structural feature of this compound. figshare.com Modelization of another enzyme, PrcE, revealed similarities to vitamin K oxido-reductase, suggesting a novel mechanism for the formation of the strained paracyclophane motif. figshare.com These computational insights are invaluable for understanding the complex enzymatic reactions that lead to the final structure of this compound. figshare.com

Development of High-Throughput Screening Assays for this compound Modulators

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their ability to modulate a specific biological pathway. nih.gov While specific HTS assays designed to find modulators of this compound activity or biosynthesis are not yet widely reported, the principles of HTS are directly applicable. nih.govomicsdi.orgnih.gov

The development of HTS assays is essential for discovering new molecules that could either enhance the antifungal activity of this compound or inhibit its biosynthesis. nih.gov For example, a cell-based assay could be designed using a Fusarium verticillioides strain engineered to report on the activity of the fumonisin pathway (e.g., via a fluorescent reporter gene). This assay could then be used to screen chemical libraries for compounds that, like this compound, inhibit fumonisin production. Conversely, an assay using a reporter strain of S. zeae could be used to screen for compounds that boost this compound production, which could be useful for developing more effective biocontrol agents. frontiersin.org The technologies for HTS, such as those using photonic crystal biosensors or various fluorescence-based readouts, are well-established and could be adapted for this compound-related targets. nih.gov

Stable Isotope Labeling in Biosynthetic Pathway Elucidation

Stable isotope labeling is a classic and powerful technique for tracing the biosynthetic origins of natural products. beilstein-journals.orgbeilstein-journals.org By feeding the producing organism with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁸O, ¹⁵N, ²H) and analyzing the incorporation pattern in the final molecule using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the exact biosynthetic pathway can be mapped out.

This methodology was crucial in elucidating the biosynthesis of pyrrocidines in Acremonium zeae. beilstein-journals.org In a key study, ¹³C- and ¹⁸O-labeled L-tyrosine was fed to the fungus. beilstein-journals.org The analysis of the resulting labeled Pyrrocidine A confirmed that it is a hybrid molecule derived from a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS). beilstein-journals.org The labeling patterns showed the incorporation of nine acetate (B1210297) units, five methyl groups from S-adenosyl methionine (SAM), and one L-tyrosine molecule. beilstein-journals.org This technique also helped to investigate the mechanism of the key cyclization step that forms the unique researchgate.netparacyclophane ring structure, a hallmark of the pyrrocidine class of molecules. beilstein-journals.org

Future Directions and Emerging Research Avenues for Pyrrocidine B

Pyrrocidine B as a Chemical Probe for Biological Processes

This compound is emerging as a valuable chemical probe for dissecting complex biological processes, particularly in the realm of fungal-fungal interactions. Its ability to specifically modulate the production of secondary metabolites in other fungi, without causing outright lethality at certain concentrations, makes it a powerful tool for investigation.

A prime example of its utility is in the study of Fusarium verticillioides, a fungus that produces fumonisin mycotoxins, which are a significant threat to food safety. frontiersin.orgnih.gov Research has shown that at sub-inhibitory concentrations, this compound can dramatically reduce the production of fumonisins (FB1, FB2, and FB3) by over 99%. nih.gov This effect is not simply a consequence of growth inhibition. Transcriptomic analysis revealed that this compound exposure leads to a massive upregulation (over 4,000-fold) of a specific gene, FvZBD1, which is located adjacent to the fumonisin biosynthetic gene cluster. frontiersin.orgnih.gov Deletion of FvZBD1 results in a more than 30-fold increase in fumonisin production, suggesting that FvZBD1 acts as a repressor of fumonisin biosynthesis. frontiersin.orgnih.gov Therefore, this compound appears to "hijack" this regulatory system, effectively switching off mycotoxin production. nih.gov

This specific mechanism of action highlights this compound's potential as a chemical probe to:

Unravel regulatory networks: Its targeted effect on the FvZBD1 gene provides a starting point for mapping the entire regulatory cascade that governs fumonisin biosynthesis in F. verticillioides.

Identify novel drug targets: The discovery that the FvABC3 transporter mutant is particularly sensitive to this compound suggests that this transporter could be a target for novel antifungal strategies. nih.govresearcher.life

Explore fungal communication: The interaction between Sarocladium zeae (the producer of this compound) and F. verticillioides serves as a model system for understanding chemical communication and competition between microbes in a shared ecological niche. frontiersin.orgnih.gov

Strategies for this compound Lead Compound Optimization in Pre-Discovery Research

While this compound shows promise, its natural form may not be optimal for all applications. Lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a compound, such as potency, selectivity, and metabolic stability, while minimizing undesirable ones. danaher.combiobide.com

Several strategies can be employed for the optimization of this compound as a lead compound:

Structural Simplification: This strategy involves removing non-essential parts of the molecule to improve properties like synthetic accessibility and pharmacokinetic profiles. scienceopen.com For this compound, this could involve simplifying the complex macrocyclic structure while retaining the key pharmacophore responsible for its biological activity.

Synthesis of Derivatives: Creating a library of this compound derivatives is a common approach. dntb.gov.uamdpi.com This can be achieved by modifying functional groups on the pyrrolidinone ring or the macrocycle. beilstein-journals.org For example, the difference in activity between Pyrrocidine A and B is a single double bond in the γ-lactam ring, indicating that small structural changes can significantly impact bioactivity. frontiersin.orgnih.gov Studying the structure-activity relationships (SAR) of these derivatives can guide the design of more potent and selective compounds. danaher.com

Computational Modeling: In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling can accelerate the optimization process. danaher.compreprints.org By modeling the interaction of this compound and its analogs with their biological targets (like the protein encoded by FvZBD1), researchers can predict which modifications are most likely to improve binding affinity and efficacy. preprints.org

Combinatorial Biosynthesis: The elucidation of the biosynthetic gene cluster for this compound opens the door to creating novel analogs through genetic engineering of the producing organism. thieme-connect.commdpi.com By manipulating the biosynthetic enzymes, it may be possible to generate a range of new pyrrocidine-like molecules with altered properties. acs.orgnih.gov

Exploration of Undiscovered this compound Producing Organisms

This compound was first isolated from an unidentified fungus, LL-Cyan426, and later from Sarocladium zeae (formerly Acremonium zeae), a known endophytic fungus of maize. frontiersin.orgnih.govbioaustralis.com It is plausible that other, yet undiscovered, microorganisms also produce this compound or structurally related molecules.

Future research should focus on:

Bioprospecting in Diverse Environments: Endophytic fungi, which live within plant tissues without causing disease, are a rich source of novel bioactive compounds. researchgate.net Exploring endophytic fungi from a wider range of plants and geographical locations could lead to the discovery of new pyrrocidine producers. frontiersin.orgnih.gov Marine environments also harbor a vast diversity of fungi that remain largely unexplored and could be a source of novel lactam-containing compounds. frontiersin.org

Genome Mining: With the increasing availability of fungal genome sequences, it is possible to search for biosynthetic gene clusters similar to the one responsible for this compound production in S. zeae. thieme-connect.commdpi.com This in silico approach can guide the targeted isolation of potentially producing organisms, making the discovery process more efficient.

Metabolomic Screening: Advanced analytical techniques like UPLC-MS can be used to screen extracts from a large number of fungal isolates for the presence of pyrrocidines and related metabolites. frontiersin.org This can help identify different strains of known producers, like S. zeae, that may have varying production levels or produce novel derivatives. nih.gov

Integration of this compound Research into Broader Chemical Biology Paradigms

The study of this compound can be integrated into several broader paradigms within chemical biology:

Chemical Ecology: this compound is a key player in the chemical warfare between competing fungi. frontiersin.orgnih.gov Studying its role in the context of the maize kernel microbiome can provide insights into the complex chemical signaling and interactions that shape microbial communities. This knowledge is crucial for developing effective biological control strategies in agriculture. frontiersin.org

Target Identification and Validation: The unique mode of action of this compound, particularly its ability to modulate gene expression in a competitor, makes it an excellent tool for identifying and validating novel drug targets. nih.gov The proteins that interact with this compound in F. verticillioides could represent new targets for antifungal drug development.

Biosynthetic Pathway Engineering: The elucidation of the this compound biosynthetic pathway, which involves a fascinating para-cyclophane formation, provides a platform for synthetic biology. thieme-connect.comacs.orgbeilstein-journals.org By understanding and manipulating the enzymes involved, researchers can potentially produce novel, non-natural compounds with enhanced or entirely new biological activities. acs.orgnih.gov This aligns with the broader goal of using biological systems to create complex molecules that are difficult to synthesize chemically.

Overcoming Research Challenges in this compound Studies

Despite its potential, research on this compound faces several challenges:

Limited Availability of the Compound: As a natural product, obtaining large quantities of pure this compound can be a bottleneck for extensive biological testing and optimization studies. researchgate.net While purification from S. zeae cultures is possible, it can be laborious. researchgate.net Strategies to overcome this include optimizing fermentation conditions for the producing organism and developing an efficient total synthesis route.

Complexity of the Biological System: The interactions between S. zeae, F. verticillioides, and the maize host are intricate. frontiersin.orgnih.gov Deciphering the precise role and impact of this compound within this complex environment requires sophisticated experimental designs and analytical tools. usda.gov This includes developing realistic co-culture models and employing advanced imaging and metabolomic techniques.

Understanding the Full Spectrum of Biological Activity: While the antifungal and antibacterial properties of pyrrocidines are known, their effects on other organisms, including the host plant and other members of the microbiome, are less understood. bioaustralis.comresearchgate.net Comprehensive studies are needed to assess the broader ecological impact and potential off-target effects.

Elucidating the Exact Molecular Mechanism: While the link between this compound and the FvZBD1 gene is established, the precise molecular details of how this compound interacts with its target and triggers the downstream effects remain to be fully elucidated. nih.gov This will likely require structural biology approaches to determine the three-dimensional structure of the target protein in complex with this compound.

Overcoming these challenges will require a multidisciplinary approach, combining expertise in natural product chemistry, microbiology, molecular biology, and computational science. waldenu.eduuconn.edumanuscriptedit.comfourwaves.com

Q & A

Q. What chromatographic methods are optimal for isolating Pyrrocidine B from fungal cultures?

this compound is purified using sequential flash chromatography and Sep-Pak cartridges. The process involves:

- Ethyl acetate extraction from S. zeae NRRL 13540 cultures.

- Silica column chromatography with gradient elution (hexane:ethyl acetate ratios), followed by LC-MS fraction analysis.

- Sep-Pak cartridges (silica and tC18) for further purification, yielding ~53.5 mg of this compound as a light yellow powder .

- Key solvents: Hexane, ethyl acetate, methanol, and acetonitrile-water mixtures.

Q. What standard assays are used to evaluate this compound’s antifungal activity?

- Growth inhibition assays : Conducted using Bioscreen experiments with fungal pathogens (e.g., Fusarium graminearum) at varying concentrations (5–20 µg/mL).

- Cytotoxicity testing : HL-60 cell apoptosis assays, comparing this compound to Pyrrocidine A (70-fold lower activity due to structural differences) .

- Pathogen-specific activity : Tested against Stenocarpella maydis and Clavibacter michiganense using agar diffusion or broth microdilution .

Q. How is this compound structurally distinguished from Pyrrocidine A?

- LC-MS and NMR : Identify the absence of an α,β-unsaturated carbonyl group in this compound, critical for apoptosis induction.

- Molecular weight : this compound (C31H37NO4; 487.63 g/mol) vs. Pyrrocidine A (varies by derivative) .

- Functional assays : Compare thiol-binding capacity (e.g., NACM adduct formation) to confirm structural differences .

Advanced Research Questions

Q. How does this compound modulate transcriptional responses in Fusarium verticillioides?

- RNA-Seq workflow : Inoculate fungal conidia in PDB cultures, treat with this compound (5–20 µg/mL), and extract RNA at 47 hours.

- Differential expression analysis : Identify downregulated genes (e.g., FVEG_11089, FVEG_00314) linked to fumonisin biosynthesis .

- Validation : Use mutant/complemented strains to confirm gene-phenotype correlations.

Q. What experimental designs resolve contradictory data on this compound’s bioactivity?

- Replication : Conduct triplicate Bioscreen assays with independent mutant strains to control for genetic variability .

- Dose-response curves : Test concentrations across 0.1–50 µg/mL to identify threshold effects.

- Environmental controls : Standardize culture conditions (rice medium, 25°C, darkness) to minimize metabolite variability .

Q. What biosynthetic pathways underlie this compound production in Acremonium zeae?

- Gene cluster analysis : Use genome mining to identify polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) clusters.

- Regional variation : Compare pyrrocidine yields in maize endophytes from different agroecological zones, noting dihydroresorcylide co-production .

- Silencing experiments : Knockout putative regulatory genes (e.g., transcription factors) to disrupt biosynthesis.

Q. How does this compound’s structure-activity relationship inform analog design?

- Key modifications :

| Feature | Pyrrocidine A | This compound |

|---|---|---|

| α,β-unsaturated carbonyl | Present (apoptosis) | Absent (lower activity) |

| Macrocyclic ring | 13-membered | 13-membered |

| Bioactivity | Antifungal, anticancer | Antifungal |

- Synthetic approaches : Introduce Michael acceptors or epoxide groups to enhance thiol reactivity.

Q. What environmental factors influence this compound yield in fungal endophytes?

- Host plant genotype : Clonal A. zeae populations in maize cultivars show variable pyrrocidine production .

- Culture conditions : Optimal yields require 15-day incubation on rice medium with 50% moisture .

- Stress induction : Test osmotic stress (NaCl) or pathogen co-culture to upregulate biosynthesis.

Q. Can computational methods predict this compound’s antiviral potential?

- Molecular docking : Screen against SARS-CoV-2 RdRp (binding energy > -8 kcal/mol) using AutoDock Vina .

- MD simulations : Assess complex stability (RMSD < 2 Å) and pharmacokinetics (SwissADME) to prioritize analogs .

- Comparative analysis : Benchmark against Pyrrocidine A’s predicted efficacy .

Q. How can multi-omics approaches enhance this compound research?

- Genomics : Annotate biosynthetic gene clusters in S. zeae using antiSMASH.

- Transcriptomics : Compare RNA-Seq data from treated vs. untreated fungi to map regulatory networks.

- Metabolomics : Use LC-HRMS to profile co-produced metabolites (e.g., dihydroresorcylide) and identify synergies .

Methodological Notes

- Data contradictions : Address variability by standardizing fungal strains and growth conditions .

- PICOT framework : Use "Population (fungal strain), Intervention (this compound dose), Comparison (mutants), Outcome (gene expression), Time (47-hr exposure)" to structure hypotheses .

- Ethical compliance : Adhere to institutional biosafety protocols for handling cytotoxic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.